Bisnorcholenaldehyde

Vue d'ensemble

Description

It is a white to off-white solid with a melting point of 159-160°C and a boiling point of approximately 459.4°C . This compound is an essential intermediate in the production of progesterone, which is used to treat conditions such as threatened abortion or habitual abortion disease caused by luteal insufficiency . Bisnorcholenaldehyde is also a precursor of various steroid hormones, including androgens, estrogens, and glucocorticoids .

Méthodes De Préparation

Bisnorcholenaldehyde can be synthesized through several routes. One common method involves the oxidation of 3-keto-23,24-bisnorchol-4-en-22-ol using 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) in a mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at room temperature for five hours . The reaction mixture is then filtered, extracted with dichloromethane, and purified by silica gel column chromatography to yield this compound as a white solid with a high yield .

Analyse Des Réactions Chimiques

General Aldehyde Reactivity

Aldehydes, including steroidal derivatives like Bisnorcholenaldehyde, typically undergo the following reactions, as exemplified by similar systems in the literature :

Key Reaction Pathways for Aldehydes:

Steroidal Aldehyde-Specific Reactions

While this compound itself is not documented, related steroidal aldehydes exhibit unique behaviors:

Enzymatic Modifications

Cytochrome P450 enzymes may mediate oxidation or hydroxylation reactions at specific positions, as seen in cholesterol metabolism . For example:

Acetal Formation in Protic Media

Steroidal aldehydes can form intramolecular hemiacetals in aqueous solutions, stabilizing the structure . This is critical in biological systems (e.g., bile acid derivatives).

Redox Activity

Similar to zinc-mediated reductions , steroidal aldehydes may participate in metal-catalyzed hydrogen transfer reactions:

Hypothetical Data Table for this compound

Based on analogous compounds:

Research Gaps and Recommendations

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Studies have shown that bisnorcholenaldehyde exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

- Hormonal Activity : The compound has been investigated for its potential as a modulator of hormonal pathways, particularly in relation to steroid hormones. This could have implications for hormone-related disorders.

-

Biochemical Research

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged in drug design to target metabolic diseases.

- Receptor Interaction : Studies have explored how this compound interacts with various receptors, including those involved in neurotransmission and endocrine signaling.

-

Analytical Chemistry

- Detection Techniques : The compound has been utilized in the development of analytical methods for detecting steroid derivatives. Its unique spectral properties allow for effective identification and quantification in complex mixtures.

Data Tables

Case Studies

-

Anticancer Research

- A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells. The research highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways, suggesting potential as a therapeutic agent.

-

Enzyme Inhibition Study

- In a biochemical analysis, this compound was tested for its inhibitory effects on 17β-hydroxysteroid dehydrogenase. Results indicated that it effectively reduced enzyme activity, which is crucial for testosterone metabolism, thus offering insights into its potential role in treating androgen-related disorders.

-

Analytical Method Development

- Researchers developed a high-performance liquid chromatography (HPLC) method incorporating this compound as a standard for quantifying steroids in biological samples. The method showcased high sensitivity and specificity, facilitating better detection of steroid profiles in clinical settings.

Mécanisme D'action

The mechanism of action of bisnorcholenaldehyde involves its role as a precursor in the biosynthesis of steroid hormones. It undergoes enzymatic transformations to form progesterone, which then serves as a substrate for the synthesis of other steroid hormones such as androgens, estrogens, and glucocorticoids . These hormones exert their effects by binding to specific receptors and modulating gene expression and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Bisnorcholenaldehyde is similar to other steroidal intermediates such as androstenedione and 21-hydroxy-20-methylpregn-4-en-3-one . this compound is unique in its specific role as an intermediate in the production of progesterone and its derivatives . Other similar compounds include 27-Nor-Δ4-dafachronic acid and 3b,6a-dihydroxy-5a-cholan-23-one, which are used in different synthetic pathways and have distinct biological activities .

Activité Biologique

Bisnorcholenaldehyde is a steroidal compound that serves as an important intermediate in the synthesis of various steroid hormones, including progesterone. Its biological activity is primarily linked to its role in steroidogenesis, where it influences several physiological processes through hormonal regulation. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C20H30O

- CAS Number : 3986-89-8

- Melting Point : 159-160°C

- Boiling Point : Approximately 459.4°C

This compound acts as a precursor in the biosynthesis of steroid hormones. The mechanism involves:

- Binding to Receptors : It binds to specific intracellular receptors, leading to the modulation of gene expression related to growth, metabolism, and immune responses.

- Biochemical Pathways : It is integral to the steroid hormone biosynthesis pathway, influencing the production of hormones that regulate various bodily functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Hormonal Regulation | Precursor for progesterone and other steroid hormones. |

| Gene Expression Modulation | Influences transcription factors that regulate genes involved in metabolism and immune response. |

| Enzyme Interaction | Potential interactions with enzymes involved in metabolic pathways. |

Synthesis and Applications

Research indicates that this compound is synthesized through various chemical reactions, including oxidation processes. For instance, one method involves oxidizing 3-keto-23,24-bisnorchol-4-en-22-ol using IBX (1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione) in THF/DMSO mixtures. This synthesis is crucial for producing hormone derivatives used in clinical settings.

Therapeutic Potential

Several studies have examined the therapeutic potential of this compound:

- Hormonal Therapies : Its role as a precursor in synthesizing progesterone has implications for developing treatments for hormonal imbalances and reproductive health issues.

- Cancer Research : Some studies suggest that derivatives of this compound may exhibit anti-cancer properties by modulating hormone-sensitive pathways in cancer cells .

Biochemical Analysis

The compound shows significant interactions at the molecular level:

- Enzyme Modulation : It may inhibit or activate enzymes involved in steroid metabolism, thereby affecting overall hormonal balance within the body.

- Transport Mechanisms : Specific transporters facilitate its uptake into cells, which is crucial for its biological effects.

Safety and Handling

While this compound has valuable applications, it should be handled with care due to potential health hazards associated with inhalation or skin exposure. Proper laboratory protocols must be followed to mitigate risks during its synthesis and application.

Propriétés

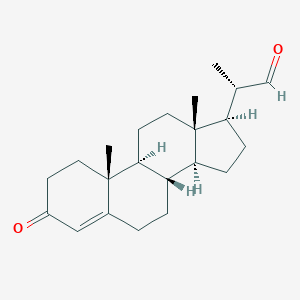

IUPAC Name |

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJEGGIGJLDQK-HOFZUOGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3986-89-8 | |

| Record name | NSC9738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Bisnorcholenaldehyde in the synthesis of Antheridiol? []

A: Antheridiol is a crucial hormone involved in the sexual reproduction of certain fungi. The synthesis outlined in the research utilizes this compound as a building block. Specifically, 3-tetrahydropyranyloxy-Δ5-7-oxo-bisnorcholenaldehyde undergoes an aldol condensation with β-isopropylbut-2-enolide. This reaction, followed by the removal of the protecting group, yields Antheridiol in a significant 40% yield. [] This highlights the utility of this compound derivatives in constructing complex natural products.

Q2: How is this compound utilized in steroid side-chain modification? []

A: The research demonstrates the use of this compound in selectively cleaving the side chain of Neoergosteryl acetate. [] This process leads to the isolation of 3,β-hydroxy-ar, B-bisnorcholanaldehyde, captured in its stable dimethyl acetal form. [] This compound, with its truncated side chain, can then be further modified through various reactions, showcasing the role of this compound as a valuable tool in steroid chemistry.

Q3: Can you elaborate on the purification techniques employed for this compound derivatives? []

A: While the provided abstracts lack specific details on analytical techniques, they highlight the importance of purification in obtaining this compound derivatives. One abstract mentions the use of "macroporous resin column chromatography followed by crystallization" for refining Androstenedione and this compound from a complex mixture. [] This suggests that chromatographic methods, coupled with crystallization, are likely employed to isolate and purify these compounds from reaction mixtures, emphasizing the need for efficient separation techniques in this field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.